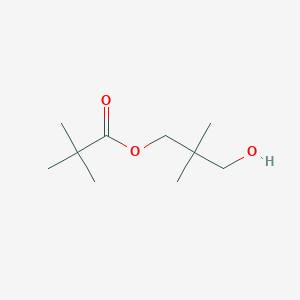
3-Hydroxy-2,2-dimethylpropyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpropyl pivalate typically involves the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with 3-hydroxy-2,2-dimethylpropanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced temperature and pressure control .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,2-dimethylpropyl pivalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid chlorides or anhydrides are common reagents for esterification reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
3-Hydroxy-2,2-dimethylpropyl pivalate is widely used in scientific research and industrial applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings for automotive and industrial applications.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl pivalate involves its interaction with various molecular targets. In coatings, it enhances flexibility and weathering properties by forming strong intermolecular bonds with other resin components. This results in improved mechanical properties and durability of the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neopentyl glycol mono(hydroxypivalate): Similar in structure and used in similar applications.
Hydroxypivalyl hydroxypivalate: Another name for the same compound, emphasizing its glycol nature.
Uniqueness
3-Hydroxy-2,2-dimethylpropyl pivalate is unique due to its dual functionality as both an ester and a glycol. This dual functionality allows it to impart flexibility and durability to coatings, making it an excellent choice for high-performance applications .
Propriétés
Formule moléculaire |
C10H20O3 |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
(3-hydroxy-2,2-dimethylpropyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)8(12)13-7-10(4,5)6-11/h11H,6-7H2,1-5H3 |
Clé InChI |
JPRCUFGNDQWZFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)
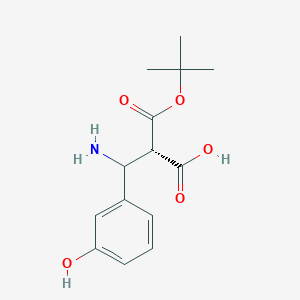
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl-](/img/structure/B13940930.png)
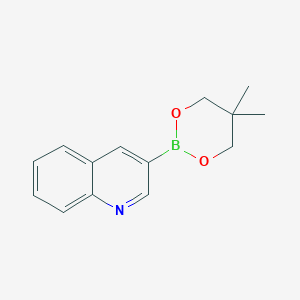
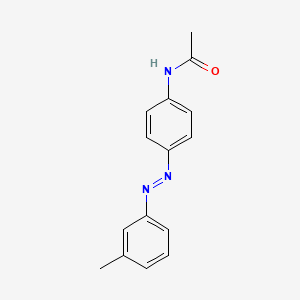
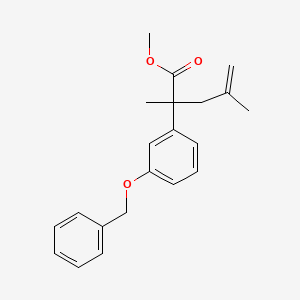
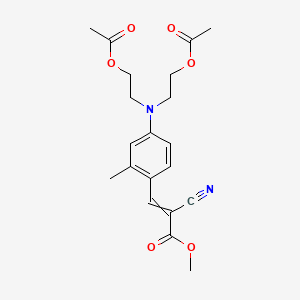
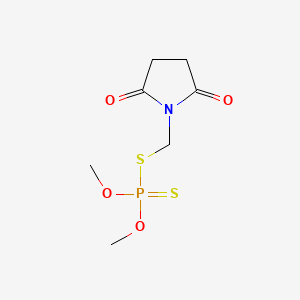
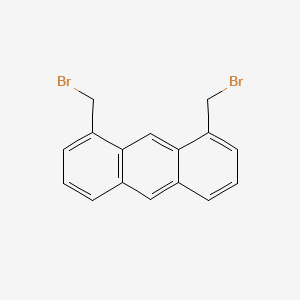
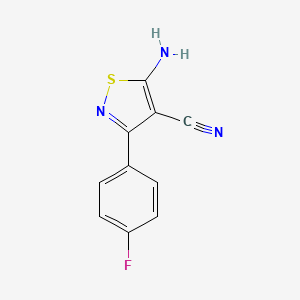
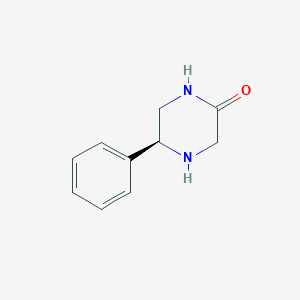
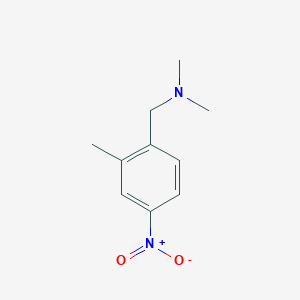

![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)
